molecular formula C15H13N3O4S B2961857 methyl 5-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate CAS No. 896323-89-0

methyl 5-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate

Cat. No.: B2961857
CAS No.: 896323-89-0
M. Wt: 331.35
InChI Key: ANQBLIKVACTKIP-UHFFFAOYSA-N
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Description

Methyl 5-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate is a heterocyclic compound featuring a fused pyrido[1,2-a][1,3,5]triazin-4-one core linked via a sulfanylmethyl (-SCH2-) group to a methyl furan-2-carboxylate moiety. The pyrido-triazinone system combines pyridine and triazine rings, while the furan ester contributes aromatic and ester functionalities. Crystallographic analysis of such complex systems often employs programs like SHELX for structural refinement .

Properties

IUPAC Name

methyl 5-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-9-3-6-12-16-14(17-15(20)18(12)7-9)23-8-10-4-5-11(22-10)13(19)21-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQBLIKVACTKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC3=CC=C(O3)C(=O)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxylate derivative, followed by the introduction of the pyridotriazine moiety through a series of nucleophilic substitution and cyclization reactions. Common reagents used in these reactions include sulfur-containing nucleophiles, methylating agents, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Methyl 5-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound shares structural motifs with sulfonylurea herbicides () and furopyridazinones (), but key differences modulate its properties:

Table 1: Structural Comparison
Compound Name / Class Core Structure Key Functional Groups Molecular Weight (g/mol)*
Target Compound Pyrido[1,2-a][1,3,5]triazin-4-one Sulfanylmethyl, methyl furan-2-carboxylate ~377.37 (calculated)
Metsulfuron-methyl 1,3,5-Triazine Sulfonylurea bridge, methyl benzoate 381.36
Ethametsulfuron-methyl 1,3,5-Triazine Sulfonylurea bridge, ethoxy-substituted triazine 364.34
6-Methylfuro[2,3-d]pyridazin-7(6H)-one Furopyridazinone Furan fused to pyridazinone, methyl group ~178.17 (calculated)

*Calculated using molecular formula-based tools where experimental data are unavailable.

Key Observations:
  • Heterocyclic Core: The pyrido-triazinone system is more complex than the 1,3,5-triazine in herbicides, offering hydrogen-bonding sites (e.g., carbonyl groups) that may influence solubility and target binding.
  • Ester Group : The methyl furan-2-carboxylate contrasts with benzoate esters in sulfonylureas, possibly altering metabolic stability or absorption.
Table 2: Predicted Properties Based on Structural Analogs
Property Target Compound Metsulfuron-methyl 6-Methylfuropyridazinone
Solubility Low (lipophilic sulfanyl group) Moderate (polar sulfonylurea) Low (non-polar furan)
Stability Susceptible to oxidation Stable under dry conditions Likely stable
Bioactivity Unknown (potential kinase inhibition) Herbicidal (ALS enzyme inhibition) Unreported (pharmaceutical interest)
Key Insights:
  • The sulfanyl group’s susceptibility to oxidation may limit the compound’s shelf life compared to sulfonylureas.
  • The pyrido-triazinone’s fused system could confer unique target selectivity, akin to kinase inhibitors, though this remains speculative without experimental data.

Crystallographic and Analytical Methods

Structural elucidation of such compounds relies on X-ray crystallography processed via programs like SHELX, which refines small-molecule structures using high-resolution data . This methodology ensures accurate determination of the pyrido-triazinone conformation and sulfur linkage geometry.

Biological Activity

Methyl 5-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to a class of heterocyclic compounds characterized by a pyrido[1,2-a][1,3,5]triazinone core, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Details

  • IUPAC Name : this compound
  • Molecular Formula : C13H15N3O3S
  • Molecular Weight : 293.34 g/mol

Structural Representation

The compound features a furan carboxylate group linked to a pyrido-triazine moiety via a sulfanyl group. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance:

  • Triazole Derivatives : A study highlighted the antimicrobial efficacy of 1,2,4-triazole derivatives against various pathogens including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 μM .

Anticancer Properties

The pyrido[1,2-a][1,3,5]triazinone core has been associated with anticancer activities. Compounds derived from this core have shown:

  • Inhibition of Cancer Cell Proliferation : Certain derivatives demonstrated the ability to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activities on cell surfaces.
  • Gene Expression Regulation : The compound may influence the expression of genes involved in various biological processes.

Study 1: Antimicrobial Efficacy

In a recent study, a series of triazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain derivatives exhibited potent activity against drug-resistant strains of bacteria, outperforming conventional antibiotics .

Study 2: Anticancer Activity

Another investigation explored the anticancer effects of pyrido[1,2-a][1,3,5]triazinone derivatives on various cancer cell lines. The study found that these compounds induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Summary of Biological Activities

Activity TypeCompound ClassTarget Pathogens/Cancer TypesMIC or IC50 Values
AntimicrobialTriazole DerivativesS. aureus, E. coliMIC: 0.046 - 3.11 μM
AnticancerPyrido DerivativesVarious Cancer Cell LinesIC50: Varies by Compound
MechanismDescription
Enzyme InhibitionInhibits key metabolic enzymes
Receptor ModulationAlters receptor signaling pathways
Gene Expression RegulationInfluences transcription factors

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